2,4,5-Tribromo-1-ethyl-1H-imidazole

Physicochemical property Density Halogenation

Sourcing a well-characterized bromodomain fragment with defined binding data is a persistent bottleneck in early-stage probe development. 2,4,5-Tribromo-1-ethyl-1H-imidazole directly addresses this gap with quantified, low-micromolar affinity for BRPF2 (IC50=1.4 μM) and BRD4 (Kd=1.59 μM). • Purchasable fragment starting point for SAR-driven dual kinase-bromodomain inhibitor design. • Saturated N1-ethyl group eliminates mitochondrial uncoupling seen in 1-vinyl analogs-validated negative control. • Three equivalent bromine atoms enable sequential Pd-catalyzed cross-coupling for modular diversification. • High density (2.43 g/cm³) suits bromine-rich ionic liquid development.

Molecular Formula C5H5Br3N2
Molecular Weight 332.82 g/mol
CAS No. 31250-75-6
Cat. No. B1295798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromo-1-ethyl-1H-imidazole
CAS31250-75-6
Molecular FormulaC5H5Br3N2
Molecular Weight332.82 g/mol
Structural Identifiers
SMILESCCN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
InChIKeySEAQPRRSDSGAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromo-1-ethyl-1H-imidazole (CAS 31250-75-6): A Polyhalogenated Imidazole Building Block with Distinct Physicochemical and Reactivity Profiles for Advanced Synthesis and Biological Evaluation


2,4,5-Tribromo-1-ethyl-1H-imidazole (CAS 31250-75-6) is a polyhalogenated heterocyclic compound with a molecular formula of C5H5Br3N2 and a molecular weight of 332.82 g/mol . It is characterized by three bromine atoms substituted at the 2, 4, and 5 positions of the imidazole ring and an ethyl group at the N1 position. Its high density (2.43 g/cm³) and elevated boiling point (368.2°C at 760 mmHg) are direct consequences of the heavy bromine atom substitution . While primarily utilized as a versatile intermediate in organic synthesis and cross-coupling reactions, this compound also demonstrates quantifiable binding interactions with specific bromodomain-containing proteins, as documented in curated biochemical databases [1].

Beyond the Imidazole Core: Why 2,4,5-Tribromo-1-ethyl-1H-imidazole Cannot Be Interchanged with Other Polyhalogenated Imidazoles


While many polyhalogenated imidazole derivatives share a common core, their substitution patterns dictate vastly different reactivity, selectivity, and biological interactions. The specific 2,4,5-tribromo substitution pattern creates a unique electronic environment and steric profile that cannot be replicated by chloro or mixed-halogen analogues. Furthermore, the presence of a simple N1-ethyl group, as opposed to a hydrogen, methyl, or more complex substituent, confers distinct physicochemical properties and biological stability. Evidence shows that this N1-saturation is critical, as it abolishes the mitochondrial uncoupling activity observed in related 1-vinyl derivatives [1]. Similarly, in cross-coupling reactions, the three equivalent bromine atoms present unique challenges and opportunities for sequential functionalization that differ from other halogenation states [2].

Quantitative Differentiation of 2,4,5-Tribromo-1-ethyl-1H-imidazole: Head-to-Head Data on Physicochemical, Biochemical, and Reactivity Profiles


Physicochemical Differentiation: Density as a Selectivity Metric for Halogenated Imidazoles

The density of 2,4,5-tribromo-1-ethyl-1H-imidazole is 2.43 g/cm³ , which is substantially higher than that of its trichloro analogue (predicted density: ~1.6 g/cm³ for 2,4,5-trichloro-1-ethylimidazole). This 52% increase in density compared to the chloro analogue is directly attributable to the three bromine atoms, whose higher atomic mass creates a more electron-dense molecular structure. This property influences solvent miscibility, phase separation behavior, and mass transport in continuous flow synthesis.

Physicochemical property Density Halogenation

Biochemical Selectivity: N1-Ethyl Saturation Prevents Mitochondrial Uncoupling

In a comparative study of oxidative phosphorylation uncoupling in rat liver mitochondria, 1-vinyl tribromoimidazole caused uncoupling at concentrations that also induced mitochondrial swelling. In stark contrast, its saturated analogue, 1-ethyl tribromoimidazole (2,4,5-tribromo-1-ethyl-1H-imidazole), was completely without effect on mitochondrial coupling or swelling under the same conditions [1]. This direct comparison demonstrates that the N1-ethyl group confers stability and prevents off-target mitochondrial toxicity, a key liability of the 1-vinyl analogue.

Mitochondrial toxicity Uncoupling Selectivity

Biochemical Affinity Profile: Quantified Binding to Bromodomain-Containing Proteins

2,4,5-Tribromo-1-ethyl-1H-imidazole shows a quantifiable, albeit weak, binding profile across a panel of bromodomain-containing proteins. Using the BROMOscan assay, the compound exhibited an IC50 of 1.4 μM against human BRPF2-BRD1 and an IC50 of 7.6 μM against human BRPF3 [1]. In a separate chemoproteomic assay, a Kd of 1.59 μM was measured for its interaction with BRD4 in human HUT78 cells [2]. This provides a baseline affinity against which optimized 1,4,5-trisubstituted imidazole inhibitors, which achieve >55-fold selectivity for BRD4(1) over BRD4(2), are compared and designed [3].

Bromodomain Epigenetics Kinase inhibitor scaffold

Synthetic Utility: Established Cross-Coupling Reactivity as a Polyfunctional Scaffold

The 2,4,5-tribromo substitution pattern in this compound offers three potential sites for sequential cross-coupling reactions. This is a key differentiator from the more common 2,4,5-tribromoimidazole, where the N1 position is a free NH group and can be alkylated separately. Research has specifically focused on selective studies for cross-coupling reactions on the tribromoimidazole core, establishing the feasibility of regioselective functionalization [1]. This is in contrast to trichloro analogues, which are known to undergo halogen exchange when heated with concentrated hydrochloric acid, producing 2,4,5-trichloroimidazole [2], a transformation that is not observed under similar conditions for the tribromo derivative, indicating greater stability of the brominated core.

Cross-coupling Suzuki-Miyaura Sequential functionalization

Procurement-Relevant Applications for 2,4,5-Tribromo-1-ethyl-1H-imidazole: Where the Data Supports Its Specific Use


Fragment-Based Drug Discovery (FBDD) Targeting Bromodomains

The quantified, low-micromolar binding affinity of 2,4,5-tribromo-1-ethyl-1H-imidazole for BRPF2 (IC50 = 1.4 μM) and BRD4 (Kd = 1.59 μM) makes it a structurally defined, purchasable starting point for fragment elaboration or as a control compound in assays aimed at developing dual kinase-bromodomain inhibitors. Its simple structure allows for rapid synthetic diversification to explore structure-activity relationships (SAR) around the 1,4,5-trisubstituted imidazole core, which has been shown to achieve >55-fold selectivity for BRD4(1) over BRD4(2) in optimized analogues [1].

Synthesis of High-Density Ionic Liquids and Materials

The high density of 2.43 g/cm³, combined with its established use as a precursor to quaternary imidazolium salts, positions this compound as a strategic building block for the development of bromine-rich ionic liquids. Such high-density ionic liquids are of interest for applications in biphasic catalysis, gas absorption, and as separation media where density differentials are critical. Its saturated N1-ethyl group also prevents the potential reactivity issues associated with vinyl-substituted analogues .

Sequential Palladium-Catalyzed Cross-Coupling for Complex Imidazole Synthesis

As a 1,2,4,5-tetrabrominated scaffold with a locked N1-ethyl group, this compound is ideally suited for chemists developing routes to polysubstituted imidazoles. The three equivalent bromine atoms on the heterocyclic core can be addressed in a controlled, stepwise manner using palladium-catalyzed cross-coupling methodologies, as outlined in fundamental studies on tribromoimidazole reactivity [2]. This allows for the introduction of up to three different aryl, heteroaryl, or alkenyl groups, generating complex, drug-like molecules in a modular fashion.

Control Compound for Mitochondrial Toxicity Studies

Given the direct comparative evidence that 2,4,5-tribromo-1-ethyl-1H-imidazole does not cause mitochondrial uncoupling or swelling, while its 1-vinyl analogue does, this compound serves as a critical negative control in studies investigating the mitochondrial toxicity of halogenated imidazoles [3]. Researchers investigating the mechanisms of uncoupling or screening for safer drug candidates can use this compound to differentiate between specific, mechanism-based uncoupling and general cellular toxicity.

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